![molecular formula C8H11N3O3S B13947173 6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)
6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The exact industrial processes are usually kept confidential by manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 5,6,7,8-tetrahydro-6-hydroxymethylpterin
Uniqueness
What sets 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one apart is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
6-methylsulfonyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-3-2-7-6(5-11)4-9-8(12)10-7/h4H,2-3,5H2,1H3,(H,9,10,12) |
Clé InChI |
FRWRWTAXERPQOK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC2=C(C1)C=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





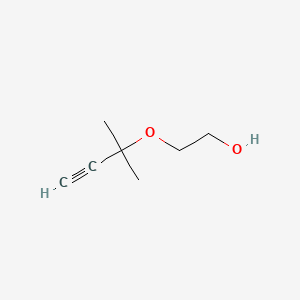

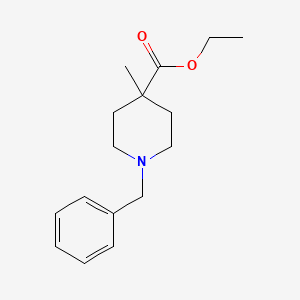

![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
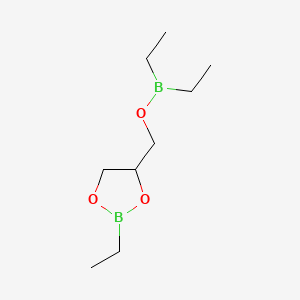
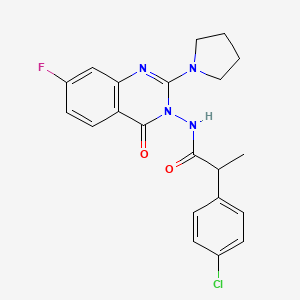
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
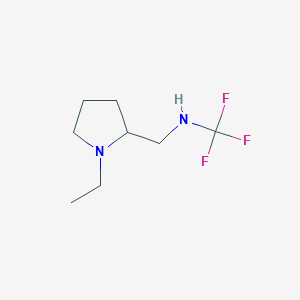
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
